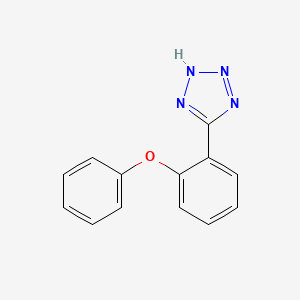

5-(2-phenoxyphenyl)-2H-tetrazole

Description

Contextualizing the 2H-Tetrazole Core within Heterocyclic Chemistry Research

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is a cornerstone of modern medicinal chemistry. sphinxsai.comnih.govcyberleninka.ru Although not found in nature, its synthetic derivatives have proven indispensable. sphinxsai.comnih.gov The tetrazole nucleus exists in two tautomeric forms, 1H- and 2H-tetrazole. nih.govnih.govresearchgate.net While the 1H-tautomer often predominates in condensed media, the 2H-form is also crucial for the development of specific molecular frameworks. nih.gov

A primary role of the 5-substituted tetrazole ring in drug design is that of a non-classical bioisostere for the carboxylic acid group. nih.govbenthamdirect.comresearchgate.net This is attributed to their comparable pKa values (typically 4.5-4.9 for tetrazoles vs. 4.2-4.4 for carboxylic acids), planar structure, and ability to be ionized at physiological pH. nih.govrug.nl By replacing a carboxylic acid with a tetrazole, researchers can often retain or enhance biological activity while improving metabolic stability and pharmacokinetic properties, such as lipophilicity, which aids in penetrating cell membranes. benthamdirect.comrug.nl

The versatility of the tetrazole core is demonstrated by its presence in numerous marketed drugs with a wide array of pharmacological effects. benthamdirect.comeurekaselect.com These activities span various therapeutic areas, including antibacterial, antifungal, anticancer, antihypertensive, and anti-inflammatory applications. sphinxsai.comeurekaselect.comnih.gov The most common synthetic route to the tetrazole ring involves a [2+3] cycloaddition reaction between a nitrile and an azide (B81097). benthamdirect.comeurekaselect.com

Table 1: Examples of Marketed Drugs Containing a Tetrazole Moiety

| Drug Name | Therapeutic Class | Pharmacological Action |

|---|---|---|

| Losartan | Antihypertensive | Angiotensin II receptor blocker sphinxsai.com |

| Valsartan | Antihypertensive | Angiotensin II receptor blocker nih.gov |

| Candesartan | Antihypertensive | Angiotensin II receptor blocker sphinxsai.com |

| Cefazolin | Antibiotic | Cephalosporin antibacterial |

| Letrozole | Anticancer | Aromatase inhibitor |

Significance of the Phenoxyphenyl Moiety in Complex Molecular Architectures

The phenoxyphenyl group is recognized as a "privileged scaffold" in medicinal chemistry. nih.govmdpi.comnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs, indicating its crucial role in establishing potent and selective interactions with various biological targets. nih.govmdpi.comnih.gov

The structural characteristics of the phenoxyphenyl moiety—comprising two phenyl rings linked by an ether oxygen—allow it to engage in several key non-covalent interactions. These include hydrophobic interactions and π-stacking, which are fundamental for ligand-receptor binding. nih.govmdpi.com The ether oxygen can also act as a hydrogen bond acceptor, further stabilizing the compound within a biological binding site. mdpi.com

The utility of the phenoxyphenyl moiety is exceptionally broad, with derivatives exhibiting a wide range of biological effects. nih.govbohrium.com Research has demonstrated its importance in compounds designed for neurological disorders, cancer, viral infections, and inflammation. nih.govmdpi.comnih.gov For instance, the phenoxyphenyl group is a key component in certain kinase inhibitors, where it occupies hydrophobic pockets to confer potency and selectivity. nih.gov Similarly, it is found in high-potency sodium channel inhibitors and ligands for various other receptors. mdpi.comnih.gov The strategic placement of substituents on either of the phenyl rings can further modulate the electronic and steric properties of the moiety, allowing for fine-tuning of a compound's activity and pharmacokinetic profile. mdpi.com

Table 2: Bioactive Scaffolds Incorporating the Phenoxyphenyl Moiety

| Compound Class | Therapeutic Target/Application | Key Interaction Type |

|---|---|---|

| Pyrazolopyrimidine Derivatives | Bruton's tyrosine kinase (BTK) inhibitors | Hydrophobic interaction, π-stacking nih.gov |

| Phenoxyphenyl Pyridines | Sodium channel inhibitors for neuropathic pain | State-dependent channel binding nih.gov |

| Phenoxypyrimidine Scaffold | Colony-stimulating factor 1 receptor (CSF1R) inhibitors | Hydrophobic interaction mdpi.com |

| Benzodiazepine Derivatives | Anti-seizure agents | Binding to benzodiazepine receptor mdpi.com |

Current Research Landscape and Future Directions for 5-(2-phenoxyphenyl)-2H-tetrazole Derivatives

Direct research focused exclusively on this compound is specific; however, the broader class of 5-aryl-2H-tetrazoles has been the subject of significant investigation. A key area of study has been their potential as anti-inflammatory agents and superoxide scavengers. nih.govacs.orgacs.org A notable study synthesized a series of 5-aryl-2H-tetrazoles and their acetic acid derivatives to evaluate these properties. nih.govacs.org The research found that hydroxy-substituted derivatives were effective in vitro as scavengers of superoxide radicals, although they did not translate to in vivo anti-inflammatory efficacy in the models tested. nih.gov This suggests that while the core scaffold has potential for modulating oxidative stress, further structural modifications are necessary to achieve in vivo activity.

The current research landscape points toward the continued exploration of combining the tetrazole ring with various aryl systems to discover novel therapeutic agents. nih.govnih.gov The synthesis of 2,5-disubstituted tetrazoles remains a focal point, with an emphasis on achieving regioselectivity to isolate the desired 2H-isomers, which can possess distinct biological and physicochemical properties compared to their 1H counterparts. nih.gov

Future research directions for this compound and its derivatives are multifaceted:

Synthesis of Analogs: A systematic synthesis of derivatives with various substituents on both the phenoxy and phenyl rings is warranted. This would allow for the development of a comprehensive Structure-Activity Relationship (SAR) to optimize superoxide scavenging and explore other potential biological activities.

Exploration of New Therapeutic Targets: Given the wide range of activities associated with both the tetrazole and phenoxyphenyl moieties, new derivatives should be screened against a broader array of biological targets. Potential areas include oncology, virology, and neurodegenerative diseases, where both scaffolds have shown promise individually. sphinxsai.comnih.gov

Physicochemical and Metabolic Profiling: Detailed studies on the physicochemical properties, metabolic stability, and pharmacokinetic profiles of new derivatives will be essential for advancing any promising compounds toward preclinical development. Understanding how modifications to the phenoxyphenyl moiety affect properties like solubility and membrane permeability will be critical. acs.org

Structure

3D Structure

Properties

IUPAC Name |

5-(2-phenoxyphenyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O/c1-2-6-10(7-3-1)18-12-9-5-4-8-11(12)13-14-16-17-15-13/h1-9H,(H,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCLLWCBVCNWTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C3=NNN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2 Phenoxyphenyl 2h Tetrazole and Its Analogs

Established Routes for 2H-Tetrazole Core Synthesis

The formation of the tetrazole ring is a cornerstone of synthesizing the target compound. Several reliable methods have been developed for this purpose, with cycloaddition reactions being the most prominent.

[2+3] Cycloaddition Reactions of Azides and Nitriles

The most widely employed method for synthesizing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide (B81097). nih.govresearchgate.netresearchgate.net This reaction, often referred to as a "click" reaction due to its efficiency and reliability, typically involves reacting an organic nitrile with an azide source, such as sodium azide, often in the presence of a catalyst. researchgate.net For the synthesis of 5-(2-phenoxyphenyl)-1H-tetrazole, the logical starting material would be 2-phenoxybenzonitrile.

The reaction is commonly carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.govnih.gov Various catalysts can be employed to facilitate this transformation, including ammonium (B1175870) chloride, zinc chloride, and various transition metal salts. researchgate.netnih.gov The initial product of this reaction is the 1H-tetrazole tautomer. Subsequent N-alkylation or N-arylation would be required to obtain the 2H-tetrazole isomer, 5-(2-phenoxyphenyl)-2H-tetrazole. The regioselectivity of this subsequent substitution is a critical consideration, as it can lead to a mixture of 1H- and 2H-substituted isomers.

| Reactants | Catalyst/Reagents | Product | Reference |

| Organic Nitrile, Sodium Azide | Triethylammonium Chloride, Toluene | 5-Substituted-1H-tetrazole | thieme-connect.de |

| Aromatic Nitrile, Sodium Azide | DMF, 115°C | 5-Aryl-NH-tetrazole | nih.gov |

| Nitrile, Sodium Azide | Cuttlebone, DMSO, 110°C | 5-Substituted-1H-tetrazole | researchgate.net |

Alternative Cyclization and Annulation Strategies for Tetrazole Rings

Beyond the standard azide-nitrile cycloaddition, other methods have been developed for the construction of the tetrazole ring. One such alternative involves the reaction of aryldiazonium salts with amidines, followed by an oxidative ring closure to yield 2,5-disubstituted tetrazoles. organic-chemistry.orgacs.org This one-pot synthesis offers the advantage of mild reaction conditions and a convenient workup. organic-chemistry.orgacs.org

Another approach is the reaction of substituted amines with triethyl orthoformate and sodium azide in a solvent like DMSO. nih.gov Furthermore, intramolecular cyclization reactions can also lead to tetrazole ring systems. For instance, the intramolecular [3+2] cycloaddition of organic azides with a nitrile functionality within the same molecule can form fused tetrazole ring systems. nih.gov

Strategies for Incorporating the Phenoxyphenyl Moiety

The introduction of the 2-phenoxyphenyl group can be achieved either by starting with a pre-functionalized precursor or by attaching the moiety at a later stage of the synthesis.

Pre-functionalization Approaches of Starting Materials

The most direct strategy for synthesizing this compound involves using a starting material that already contains the 2-phenoxyphenyl group. The prime candidate for this approach is 2-phenoxybenzonitrile, which can be subjected to the [2+3] cycloaddition with an azide to form the 5-(2-phenoxyphenyl)-1H-tetrazole intermediate.

Alternatively, 2-phenoxybenzoic acid can serve as the starting material. This acid can be converted to its corresponding acid chloride, 2-phenoxybenzoyl chloride, by reacting with an agent like thionyl chloride. google.com The resulting acid chloride can then be transformed into the tetrazole through various multi-step sequences. For instance, reaction with aminoguanidine (B1677879) can lead to the formation of a triazole, a related heterocyclic compound. nih.gov While not a direct route to the tetrazole, this highlights the utility of the pre-functionalized acid chloride in heterocyclic synthesis.

| Starting Material | Intermediate | Target Moiety | Reference |

| 2-Phenoxybenzonitrile | 5-(2-phenoxyphenyl)-1H-tetrazole | 2-Phenoxyphenyl | nih.gov |

| 2-Phenoxybenzoic acid | 2-Phenoxybenzoyl chloride | 2-Phenoxyphenyl | google.com |

Late-Stage Installation of the Phenoxyphenyl Substituent

Late-stage functionalization offers a different synthetic paradigm, where the complex phenoxyphenyl group is introduced onto a simpler heterocyclic core. While less direct for the synthesis of this compound where the phenoxy group is part of the C5-substituent, the principles of late-stage installation are relevant for creating analogs.

For instance, the N-arylation of a pre-formed 5-substituted-1H-tetrazole is a common strategy to introduce substituents at the N-2 position. Reagents such as arylboronic acids, in the presence of a copper catalyst, or diaryliodonium salts can be used for the regioselective N2-arylation of 5-substituted tetrazoles to produce 2-aryl-5-substituted-tetrazoles. organic-chemistry.org This approach could be envisioned to introduce a substituted phenyl group at the N-2 position of a 5-(2-hydroxyphenyl)tetrazole, followed by an etherification to install the second phenyl ring, though this is a more convoluted pathway.

Derivatization and Functionalization Strategies of the this compound Scaffold

Once the this compound scaffold is assembled, it can be further modified to create a library of related compounds. A common derivatization is the electrophilic substitution on the phenyl rings. For example, nitration of 2-adamantyl-5-aryl-2H-tetrazoles has been shown to proceed, leading to the introduction of a nitro group on the aryl moiety. nih.gov This suggests that the phenoxyphenyl group of the target molecule could undergo similar reactions.

Further functionalization can also be achieved by introducing reactive handles. For example, if a hydroxyl group is present on one of the phenyl rings, it can be used for subsequent etherification or esterification reactions. The tetrazole ring itself is generally stable, but the substituents attached to it can be modified. For instance, a bromoacetyl group attached to a phenyl-tetrazole has been used as a key intermediate to synthesize more complex thiazole (B1198619) and thiophene (B33073) hybrids. nih.gov This demonstrates the potential for using functionalized derivatives of this compound as building blocks for more elaborate molecular architectures.

| Parent Scaffold | Reaction | Resulting Derivative | Reference |

| 2-Adamantyl-5-aryl-2H-tetrazoles | Nitration | 2-(Adamantan-1-yl)-5-(3-nitroaryl)-2H-tetrazoles | nih.gov |

| 1-(4-Acetylphenyl)-1H-tetrazole | Bromination | 1-(4-(2-Bromoacetyl)-phenyl)-1H-tetrazole | nih.gov |

| 5-Aryl-NH-tetrazoles | Adamantylation | 2-Adamantyl-5-aryl-2H-tetrazoles | nih.gov |

Regioselective N-Alkylation and N-Arylation Reactions of Tetrazoles

The functionalization of the tetrazole ring, particularly at its nitrogen atoms, is crucial for tuning the molecule's properties. Alkylation of 5-substituted-1H-tetrazoles can result in two different products, the 1,5- and 2,5-disubstituted isomers. The ratio of these isomers is influenced by the reaction mechanism and the nature of the reactants. rsc.org

A key challenge in the synthesis of 2,5-disubstituted tetrazoles is controlling the regioselectivity of the substitution. The reaction of 5-substituted-1H-tetrazoles with an alkylating agent often leads to a mixture of N1 and N2 isomers. However, studies have shown that the 2,5-disubstituted tetrazole is often the major product. rsc.org The preference for N2 alkylation can be explained by the relative stability of the resulting products and the reaction pathway, which can be influenced by factors like the steric hindrance of the electrophile. rsc.org For example, the alkylation of 5-phenyltetrazole can yield both 1-alkyl-5-phenyltetrazole and 2-alkyl-5-phenyltetrazole.

Similarly, N-arylation presents a regioselective challenge. Metal-free methods using diaryliodonium salts have been developed for the N2-arylation of 5-substituted-1H-tetrazoles, providing a direct route to 2-aryl-5-substituted-tetrazoles. organic-chemistry.org Another highly regioselective method involves the use of arylboronic acids in the presence of a copper catalyst, such as [Cu(OH)(TMEDA)]₂Cl₂, which also favors the formation of the 2,5-disubstituted product. organic-chemistry.orgnih.gov These methods are significant as they provide reliable pathways to specific isomers like this compound. A regioselective cycloaddition of arenediazonium salts with trimethylsilyldiazomethane (B103560) has also been reported for the synthesis of 2-aryltetrazoles. nih.gov

Table 1: Regioselective N-Arylation Methods for 5-Substituted Tetrazoles This table is interactive. You can sort and filter the data.

| Reagent | Catalyst/Conditions | Product Type | Selectivity |

|---|---|---|---|

| Diaryliodonium salts | Metal-free | 2-Aryl-5-substituted-tetrazole | N2-selective |

| Arylboronic acids | [Cu(OH)(TMEDA)]₂Cl₂ | 2,5-Disubstituted tetrazole | Highly N2-selective organic-chemistry.org |

| Arenediazonium salts | Silver trifluoroacetate | 2-Aryltetrazole | Regioselective nih.gov |

| Aryldiazonium salts | I₂/KI, basic conditions | 2,5-Disubstituted tetrazole | Good yields acs.org |

Modification at the Phenoxyphenyl Substituent through Coupling Reactions

Further diversification of the this compound scaffold can be achieved by modifying the phenoxyphenyl group itself. This is typically accomplished through transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. wikipedia.orglibretexts.org

The Suzuki-Miyaura reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.orgmdpi.com To apply this to the this compound system, one would typically start with a precursor where either the phenoxy or the phenyl ring contains a halide (e.g., bromine or iodine). For instance, a 5-(2-phenoxy-4-bromophenyl)-2H-tetrazole could be coupled with various arylboronic acids to introduce new aryl groups at the 4-position of the phenyl ring. The general mechanism for this reaction involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. libretexts.org

This approach allows for the introduction of a wide array of substituents onto the phenoxyphenyl moiety, enabling the synthesis of a large library of analogs for structure-activity relationship studies. The reaction conditions are generally mild and tolerant of many functional groups, making it a powerful tool in medicinal chemistry. researchgate.net

Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all the starting materials, are highly efficient for generating molecular diversity. nih.gov The Ugi and Passerini reactions are cornerstone MCRs that have been adapted for tetrazole synthesis. nih.govbeilstein-journals.orgrug.nl

The Ugi-tetrazole reaction is a four-component reaction involving an isocyanide, an aldehyde (or ketone), an amine, and hydrazoic acid (or a surrogate like trimethylsilyl (B98337) azide). nih.govnih.gov This reaction allows for the rapid assembly of complex α-aminomethyl tetrazoles. By varying the four components, a vast number of different tetrazole derivatives can be synthesized from readily available starting materials. nih.gov

The Passerini-tetrazole reaction is a three-component reaction between an isocyanide, an aldehyde (or ketone), and hydrazoic acid to produce α-hydroxymethyl tetrazoles. nih.govmdpi.com Researchers have developed novel strategies using diversely protected tetrazole aldehydes as building blocks in subsequent Passerini and Ugi reactions, further expanding the accessible chemical space. beilstein-journals.orgrug.nl This building block approach facilitates the incorporation of the tetrazole group into complex, drug-like molecules with high skeletal diversity. beilstein-journals.org

Table 2: Key Multi-Component Reactions for Tetrazole Synthesis This table is interactive. You can sort and filter the data.

| Reaction Name | Components | Key Product Scaffold | Reference |

|---|---|---|---|

| Ugi-tetrazole | Isocyanide, Aldehyde/Ketone, Amine, Azide | α-Aminomethyl tetrazole | nih.govnih.gov |

| Passerini-tetrazole | Isocyanide, Aldehyde/Ketone, Azide | α-Hydroxymethyl tetrazole | nih.govbeilstein-journals.org |

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and green chemistry principles to improve efficiency, reduce waste, and enhance safety.

Heterogeneous Catalysis (e.g., Nano-TiCl₄.SiO₂)

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages, including easy separation from the reaction mixture and the potential for recycling. Nano-TiCl₄.SiO₂, a solid Lewis acid catalyst, has been shown to be highly efficient for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. core.ac.ukscielo.org.zaresearchgate.net The synthesis of the catalyst itself is straightforward and environmentally benign. core.ac.uk

The use of nano-TiCl₄.SiO₂ allows for high yields of tetrazoles under relatively mild conditions. core.ac.ukscielo.org.zaresearchgate.net The catalyst is recoverable and can be reused multiple times without a significant loss of activity. core.ac.uk Other heterogeneous nanocatalysts, such as magnetic nanoparticles functionalized with catalytic groups, have also been developed for tetrazole synthesis, further highlighting the trend towards sustainable catalytic systems. rsc.orgkashanu.ac.ir

Organocatalysis and Metal-Catalyzed Methods (e.g., Pd/Cu Systems)

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthesis. L-proline, a simple amino acid, has been used as an effective organocatalyst for the synthesis of 5-substituted 1H-tetrazoles from various nitriles. organic-chemistry.org This method is environmentally friendly, cost-effective, and proceeds with high yields. organic-chemistry.org

Metal-catalyzed reactions remain a cornerstone of tetrazole synthesis. As mentioned previously, copper-based systems are effective for the regioselective N-arylation of tetrazoles. organic-chemistry.org Copper catalysts, sometimes in combination with palladium, are also used in various coupling reactions to build the carbon framework of the substituents. nih.govniscpr.res.inrsc.org Palladium catalysts are particularly vital for cross-coupling reactions like the Suzuki coupling, which is used to modify the aryl substituents of the tetrazole. acs.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has become a popular technique for accelerating chemical reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes. lew.roresearchgate.net This method has been successfully applied to the synthesis of 5-substituted 1H-tetrazoles, including the [3+2] cycloaddition of nitriles and sodium azide. nih.govnih.gov

Microwave heating can lead to higher yields and cleaner reactions compared to conventional heating methods. researchgate.netnih.gov The technique is considered a green chemistry approach because it is energy-efficient and often allows for the use of greener solvents or even solvent-free conditions. nih.govscienceopen.com The rapid and efficient nature of microwave-assisted synthesis makes it highly suitable for the rapid generation of compound libraries for drug discovery. researchgate.netnih.gov

Spectroscopic and Structural Elucidation Studies of 5 2 Phenoxyphenyl 2h Tetrazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, allowing for a detailed mapping of the molecular structure.

¹H-NMR Analysis of Substituent Proton Environments

The ¹H-NMR spectrum of 5-(2-phenoxyphenyl)-2H-tetrazole is expected to display a series of signals corresponding to the aromatic protons on the two phenyl rings. The protons on the phenyl ring directly attached to the tetrazole and those on the phenoxy substituent would appear as complex multiplets in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are influenced by the electronic effects of the ether linkage and the tetrazole ring, as well as the through-space interactions between the adjacent rings. The proton of the N-H bond in the tetrazole ring may appear as a broad singlet, often further downfield, although its visibility can depend on the solvent and concentration.

Table 1: Hypothetical ¹H-NMR Data for this compound This table is based on general principles and data from structurally related compounds, as specific experimental data for the target compound is not publicly available.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~14.0 - 16.0 | br s | N-H (Tetrazole) |

| ~7.0 - 8.2 | m | Ar-H (Phenoxyphenyl protons) |

¹³C-NMR for Carbon Skeleton Elucidation

The ¹³C-NMR spectrum provides essential information about the carbon framework of the molecule. For this compound, distinct signals would be observed for each unique carbon atom. The carbon atom of the tetrazole ring (C5) is typically found in the range of δ 155-165 ppm. The aromatic carbons of the phenoxyphenyl moiety would resonate in the characteristic region of δ 110-160 ppm. The specific shifts would be determined by their position relative to the ether oxygen and the tetrazole ring. Carbons involved in the C-O ether linkage would have distinct chemical shifts, with the carbon attached to the oxygen appearing at a higher frequency.

Table 2: Hypothetical ¹³C-NMR Data for this compound This table is based on general principles and data from structurally related compounds, as specific experimental data for the target compound is not publicly available.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~155 - 165 | C5 (Tetrazole ring) |

| ~110 - 160 | Ar-C (Phenoxyphenyl carbons) |

Two-Dimensional NMR Techniques (e.g., HSQC, COSY)

Two-dimensional (2D) NMR experiments are powerful tools for confirming structural assignments by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons within the phenyl and phenoxy rings. Cross-peaks in the COSY spectrum would identify which protons are spin-coupled, allowing for the assignment of specific protons within the overlapping multiplet signals of the aromatic regions.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H-NMR spectrum to its corresponding carbon signal in the ¹³C-NMR spectrum, confirming the assignment of the C-H units in the phenoxyphenyl system.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. Expected vibrations include:

N-H Stretching : A broad band in the region of 3000-3400 cm⁻¹ corresponding to the N-H bond of the tetrazole ring.

Aromatic C-H Stretching : Sharp peaks typically appearing just above 3000 cm⁻¹.

C=C and C=N Stretching : A series of bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic rings and the tetrazole ring system.

C-O-C Stretching : Strong, characteristic bands for the asymmetric and symmetric stretching of the aryl ether linkage, typically found in the 1200-1250 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Tetrazole Ring Vibrations : Additional bands corresponding to the vibrations of the tetrazole ring itself are expected between 900 and 1400 cm⁻¹.

Table 3: General FT-IR Data Ranges for Key Functional Groups

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000 - 3400 | N-H Stretch | Tetrazole |

| > 3000 | C-H Stretch | Aromatic |

| 1450 - 1650 | C=C / C=N Stretch | Aromatic / Tetrazole Ring |

| 1200 - 1250 | Asymmetric C-O-C Stretch | Aryl Ether |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a compound through controlled fragmentation. For this compound (Molecular Formula: C₁₃H₁₀N₄O), the expected exact mass is approximately 238.25 g/mol . cymitquimica.com In electrospray ionization (ESI) mass spectrometry, this compound would be expected to show a prominent pseudomolecular ion, such as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode.

The fragmentation of tetrazole-containing compounds under mass spectrometric conditions, particularly through collision-induced dissociation (CID), often follows characteristic pathways. A primary and highly characteristic fragmentation route for 2,5-disubstituted tetrazoles is the elimination of a molecule of dinitrogen (N₂). mdpi.comresearchgate.net This loss is a signature event for the tetrazole ring system and results in the formation of a highly reactive nitrilimine intermediate, which can undergo further rearrangements. researchgate.net

Another common fragmentation pathway involves cleavage at other labile bonds within the molecule. nih.govnih.gov For this compound, this could include the cleavage of the ether bond connecting the two phenyl rings. The relative abundance of fragments from these competing pathways is influenced by the specific conditions of the mass spectrometry experiment, such as the collision energy. mdpi.com

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Value | Description |

| Molecular Formula | C₁₃H₁₀N₄O | The elemental composition of the compound. |

| Molecular Weight | ~238.25 g/mol | The calculated mass of the molecule. cymitquimica.com |

| Primary Fragmentation | Loss of N₂ (28 Da) | A characteristic loss from the tetrazole ring. mdpi.comresearchgate.net |

| Pseudomolecular Ion (ESI+) | [M+H]⁺ (~239.26 m/z) | The protonated molecule observed in positive ion mode. |

X-ray Diffraction Analysis for Solid-State Molecular Geometry

X-ray diffraction on single crystals provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides significant insight into its expected molecular geometry.

Studies on substituted phenyl-tetrazoles reveal that the tetrazole ring itself is a planar, aromatic system. nih.gov For instance, in the crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, the tetrazole ring is inclined to the phenol (B47542) ring by a very small dihedral angle of 2.85 (13)°. nih.gov Similarly, in 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, the angle between the planes of the tetrazole and pyridine (B92270) heterocycles is about 11 degrees. mdpi.com

These findings suggest that the this compound molecule likely adopts a relatively planar conformation, although some torsion would be expected around the ether linkage and the bond connecting the phenyl and tetrazole rings. The degree of planarity is influenced by the packing forces within the crystal lattice and potential intramolecular hydrogen bonds. nih.govnih.gov Intermolecular interactions, such as π–π stacking between aromatic rings, are also common in the crystal packing of such compounds. nih.gov

Table 2: Crystallographic Data for Related Tetrazole Compounds

| Compound | Space Group | Key Dihedral Angle(s) | Reference |

| Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate | P-1 | Tetrazole ring to phenol ring: 2.85 (13)° | nih.gov |

| 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine | P21/c | Tetrazole ring to pyridine ring: ~11° | mdpi.com |

| 5-Ethyl-5-phenylbarbituric acid triphenyl tetrazolium salt | P21/c | Tetrazolium ring is coplanar. | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions associated with its aromatic systems—the two phenyl rings and the tetrazole ring.

Unsubstituted tetrazoles typically absorb in the vacuum UV region (< 200 nm). pnrjournal.com However, conjugation with aromatic substituents shifts these absorptions to longer, more accessible wavelengths. For example, the UV-visible spectra of 5-(2,6-dimethylphenoxy)-(1H)-tetrazole shows a λmax at 335 nm when measured in ethanol. growingscience.com The presence of the extensive chromophore in this compound, which includes two phenyl rings and the tetrazole moiety, would likely result in strong absorption bands in the 250-350 nm range. The exact position and intensity of the absorption maxima (λmax) are sensitive to the solvent environment. growingscience.comresearchgate.net Titration with metal cations has also been shown to cause shifts in the absorbance maxima of similar tetrazole-containing compounds, indicating interaction with the nitrogen atoms of the tetrazole ring. researchgate.net

Table 3: UV-Vis Absorption Data for Related Tetrazole Compounds

| Compound | Solvent | λmax (nm) | Reference |

| 5-(2,6-Dimethylphenoxy)-(1H)-tetrazole | Ethanol | 335 | growingscience.com |

| 5-(2,6-Diisopropylphenoxy)-(1H)-tetrazole | Ethanol | 297, 354 | growingscience.com |

| 1,5-bis[2-(1H-tetrazol-1-yl)phenyl(thio)]3-phenylazapentane with Cu²⁺ | Methanol | 258 | researchgate.net |

Computational Chemistry and Theoretical Investigations of 5 2 Phenoxyphenyl 2h Tetrazole

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

DFT has emerged as a important tool for predicting the electronic structure and reactivity of molecules like 5-(2-phenoxyphenyl)-2H-tetrazole. researchgate.net These calculations allow for the exploration of various molecular properties that are often difficult or impossible to measure experimentally.

The geometry of this compound, like other 2,5-disubstituted tetrazoles, can be optimized using DFT methods to find its most stable three-dimensional arrangement. mdpi.com For related compounds, such as 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, calculations have shown a nearly planar conjugated structure. mdpi.com In this case, the torsion angle between the phenyl substituent and the tetrazole ring is approximately 180 degrees, while the angle between the tetrazole and pyridine (B92270) rings is about 11 degrees. mdpi.com This suggests that the phenoxyphenyl and tetrazole rings in this compound likely adopt a specific, energetically favorable orientation relative to each other.

X-ray diffraction studies on similar molecules, like 2-adamantyl-5-aryl-2H-tetrazoles, have confirmed that the 2H-tetrazole ring is a planar, highly aromatic system. nih.gov The dihedral angle between the planes of the benzene (B151609) and tetrazole rings in these compounds is small, indicating potential π-π conjugation between the unsaturated fragments. nih.gov In the case of 5-{4′-[(5-Benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl}-1H-tetrazole, the dihedral angle between the two tetrazole rings is a significant 69.58 (1)°. nih.gov The biphenyl (B1667301) unit itself has a dihedral angle of 55.23 (8)°. nih.gov These examples underscore the importance of conformational analysis in understanding the spatial arrangement of the different ring systems within the molecule.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.commdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. mdpi.comnih.gov A smaller gap generally suggests higher reactivity. nih.gov

For many organic molecules, the presence of π-bonds in aromatic systems significantly influences the HOMO-LUMO gap. nih.gov The delocalization of π-electrons tends to decrease the gap, making the molecule more reactive. nih.gov In the context of this compound, the aromatic phenyl and phenoxy rings, along with the tetrazole ring, would be expected to play a significant role in determining its frontier orbital energies. DFT calculations can precisely determine these energies and the resulting gap, providing valuable insights into the molecule's electronic behavior and potential reaction pathways. mdpi.com

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Term | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity/basicity). youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity/acidity). youtube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. sphinxsai.com | A smaller gap indicates higher reactivity and greater polarizability. mdpi.comnih.gov |

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. rsc.org It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. sphinxsai.comresearchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and represent likely sites for nucleophilic attack. sphinxsai.comresearchgate.net For tetrazole derivatives, the nitrogen atoms of the tetrazole ring are often found to be regions of negative electrostatic potential, making them potential sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net The hydrogen atoms, particularly any acidic protons, would be expected to show positive electrostatic potential. researchgate.net For this compound, an MEP map would reveal the charge distribution across the entire molecule, highlighting the electrostatic character of the phenoxy and phenyl rings in addition to the tetrazole moiety.

DFT calculations can provide highly accurate predictions of molecular geometries, including bond lengths and valence angles. mdpi.com These calculated parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For instance, in the case of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, the bond lengths and valence angles determined experimentally were in good agreement with those calculated theoretically. mdpi.com

Table 2: Representative Calculated Bond Lengths and Angles for a Related Tetrazole Derivative

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | N1-N2 | 1.34 |

| N2-N3 | 1.30 | |

| N3-N4 | 1.35 | |

| N4-C5 | 1.33 | |

| C5-N1 | 1.34 | |

| Valence Angle | N1-N2-N3 | 108.5 |

| N2-N3-N4 | 109.0 | |

| N3-N4-C5 | 106.5 | |

| N4-C5-N1 | 107.0 | |

| C5-N1-N2 | 109.0 | |

| Note: The values presented are hypothetical and for illustrative purposes, based on typical geometries of tetrazole rings. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations can reveal the conformational landscapes of flexible molecules like this compound, showing how the different parts of the molecule move and interact with each other and with their environment.

These simulations can also shed light on intermolecular interactions, such as how molecules of this compound might interact with each other in a condensed phase. rsc.orgresearchgate.net This is particularly relevant for understanding crystal packing and the formation of aggregates. rsc.org For other tetrazole derivatives, studies have shown the importance of hydrogen bonding and π-stacking interactions in their crystal structures. nih.gov MD simulations could be used to investigate the potential for similar interactions in this compound, providing insights into its solid-state properties.

Quantum Chemical Calculations for Thermochemical Properties (e.g., heats of formation)

Quantum chemical calculations, often using DFT methods, can be employed to determine the thermochemical properties of molecules, such as their heats of formation. capes.gov.br The heat of formation is a fundamental thermodynamic quantity that indicates the stability of a compound relative to its constituent elements. For energetic materials, which include some tetrazole derivatives, the heat of formation is a critical parameter. capes.gov.br

By using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, it is possible to calculate accurate heats of formation for complex molecules. capes.gov.br This approach has been successfully applied to a wide range of tetrazole derivatives. capes.gov.br For this compound, such calculations would provide valuable data on its thermodynamic stability.

Tautomerism Studies and Energetic Favorability of 2H-Tetrazole Isomers

Theoretical investigations, primarily using Density Functional Theory (DFT), have been instrumental in determining the relative stabilities of these tautomers. nih.gov For many 5-substituted tetrazoles, computational studies have shown that the energetic favorability of one tautomer over the other is influenced by the nature of the substituent at the 5-position, the physical state (gas phase or solution), and solvent effects. nih.govnih.gov

General findings from computational studies on various 5-substituted tetrazoles indicate that the 2H-tautomer is often thermodynamically more stable than the 1H-tautomer in the gas phase. researchgate.net This increased stability is frequently attributed to the higher degree of aromaticity in the 2H-tetrazole ring system. ijsr.net For example, studies on 5-methyltetrazole (B45412) have shown through UV photoelectron spectroscopy and theoretical calculations that the gas-phase population consists predominantly of the 2H-form. researchgate.net Similarly, X-ray analysis of 2-adamantyl-5-aryl-2H-tetrazoles confirms the planarity and high aromaticity of the 2H-tetrazole ring. nih.gov

Table 1: Calculated Relative Energies for Tautomers of Various 5-Substituted Tetrazoles (Note: This table presents data for analogous compounds to illustrate the principles of tetrazole tautomerism, as specific data for this compound was not found.)

| 5-Substituent | Method/Basis Set | Most Stable Tautomer (Gas Phase) | Relative Energy Difference (kcal/mol) | Reference |

| Methyl | G2(MP2) | 2H | Not specified | researchgate.net |

| Phenyl | B3LYP/6-31G | 2H | Not specified | ijsr.net |

| Hydroxy | B3LYP/6-31G | 1H | Not specified | ijsr.net |

| Mercaptophenyl | M06-2X/6-311G++(2d,2p) | Thiol (analogous) | 3.30 | nih.gov |

This table is for illustrative purposes and shows data from various sources on different but related molecules.

The substituent's electronic properties (electron-donating or electron-withdrawing) and steric bulk can influence the tautomeric equilibrium. nih.gov For the 5-(2-phenoxyphenyl) substituent, both electronic and steric factors would be expected to play a role in determining the precise energy difference between the 1H and 2H isomers.

Molecular Docking Studies for Ligand-Receptor Interaction Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial in drug discovery and medicinal chemistry for generating hypotheses about ligand-receptor interactions, predicting binding affinity, and understanding the structural basis of biological activity. researchgate.net For tetrazole derivatives, docking studies have been employed to explore their potential as inhibitors for various therapeutic targets. researchgate.netnih.govresearchgate.net

While specific molecular docking studies for this compound have not been detailed in the available literature, research on structurally related tetrazole compounds provides insight into the types of interactions they can form. These studies typically identify key amino acid residues within the receptor's active site that interact with the tetrazole ligand through hydrogen bonds, hydrophobic interactions, or π-π stacking. The tetrazole ring itself is often a key pharmacophore, acting as a bioisostere for a carboxylic acid group and forming critical hydrogen bonds with the receptor. nih.gov

For instance, docking studies on various tetrazole derivatives have explored their binding modes with enzymes like acetylcholinesterase, cyclooxygenase-2 (COX-2), and dihydrofolate reductase. researchgate.netnih.govekb.eg The results of these studies are often presented as a docking score or binding energy (typically in kcal/mol), which estimates the binding affinity, and a description of the specific molecular interactions.

Table 2: Representative Molecular Docking Data for Analogous Tetrazole Derivatives (Note: This table is illustrative and contains data for various tetrazole compounds to demonstrate the application and findings of molecular docking, as specific studies on this compound were not found.)

| Compound/Derivative | Target Protein | Docking Score / Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Sulfonylated Tetrazole Derivative | Glc-N-6P | Low binding energy (value not specified) | Various binding sites noted | researchgate.net |

| 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole | Cyclooxygenase-2 (COX-2) | Not specified | Interaction with active site studied | researchgate.net |

| Tetrazole Derivative 2b | Dihydrofolate Reductase (4OR7) | -7.8 | Not specified | nih.gov |

| Tetrazole Derivative 2a | Dihydrofolate Reductase (4FM9) | -7.1 | Not specified | nih.gov |

This table is for illustrative purposes and shows data from various sources on different but related molecules.

For a molecule like this compound, a hypothetical docking study would involve placing the molecule into the active site of a selected target protein. The phenoxy and phenyl rings provide opportunities for hydrophobic and π-π stacking interactions, while the tetrazole ring's nitrogen atoms can act as hydrogen bond acceptors. Such studies would be invaluable for hypothesizing its mechanism of action and guiding the synthesis of more potent and selective analogs.

Chemical Reactivity and Transformation Pathways of 5 2 Phenoxyphenyl 2h Tetrazole

Photochemical Transformations and Photodegradation Pathways of Tetrazole Derivatives.mdpi.comnih.gov

The photochemistry of tetrazole derivatives is a complex field, with reactions often leading to the cleavage of the tetrazole ring and the formation of a variety of photoproducts. mdpi.com The specific outcomes of these photochemical transformations are highly dependent on the nature of the substituents on the tetrazole ring, their conformational flexibility, and the possibility of tautomerism. mdpi.com A common feature in the solution-phase photolysis of tetrazoles is the extrusion of molecular nitrogen (N₂). mdpi.com

The photodegradation of tetrazole derivatives can proceed through various pathways. For instance, studies on bis(1H-tetrazol-5-yl)amine (H₂BTA) have shown two primary initial routes upon irradiation: one involving the loss of hydrazoic acid (HN₃) and another marked by the initial loss of N₂. nih.gov The specific pathway can be influenced by the irradiation conditions, such as the wavelength of light and the pH of the medium. nih.gov For example, under simulated sunlight, the degradation of H₂BTA was observed to be pH-dependent, suggesting the involvement of the anionic form of the molecule in the initial degradation process. nih.gov

Photolysis of tetrazole derivatives has been explored for its synthetic utility, offering routes to various other heterocyclic compounds. mdpi.com Careful selection of solvents and reaction conditions can influence the selectivity of the photofragmentation process, leading to the formation of stable and synthetically useful products. mdpi.com Examples of compounds synthesized through tetrazole photolysis include 9H-pyrimido(4,5-b)indoles, diaziridinones, iminoaziridines, and oxazines. mdpi.com

Thermal Decomposition Mechanisms and Nitrilimine Formation.wikipedia.orgacs.orgresearchgate.net

The thermal decomposition of tetrazoles is a significant area of study, particularly for C,N-substituted tetrazoles which can undergo controlled thermal breakdown to generate highly reactive nitrilimines. wikipedia.org These nitrilimines are valuable intermediates in organic synthesis, readily participating in 1,3-dipolar cycloaddition reactions. wikipedia.org

The rate of thermal decomposition of 5-substituted tetrazoles is influenced by the nature of the substituent. For 5-(R-phenyl)-2-methyl-1,2,3,4-tetrazoles, a relationship has been established between the rate of decomposition and the substituent on the benzene (B151609) ring. researchgate.net The solvent and temperature also play crucial roles in the thermal decomposition process. researchgate.net Kinetic studies on the thermal decomposition of 1(2)-R-5-R-disubstituted tetrazoles have shown activation energies ranging from 39 to 48 kcal mol⁻¹ and positive activation entropies of approximately +8 cal mol⁻¹ K⁻¹. researchgate.net

The primary gaseous product of the thermal decomposition of many tetrazole-based energetic materials is nitrogen gas (N₂), along with other non-toxic products like water. wikipedia.orgenergetic-materials.org.cn The decomposition of some complex tetrazole-containing compounds can occur in multiple stages, with the main energetic decomposition happening at elevated temperatures and often exhibiting autocatalytic behavior. energetic-materials.org.cn The gaseous products from such decompositions can include N₂, hydrogen cyanide (HCN), and hydrazoic acid (HN₃). energetic-materials.org.cn

Ring-Opening and Ring-Closure Reactions of the Tetrazole Moiety.aip.orgnumberanalytics.comresearchgate.net

The tetrazole ring can undergo both ring-opening and ring-closure reactions, influenced by various factors. Strongly electron-withdrawing groups attached to the tetrazole ring can stabilize a tautomeric equilibrium that favors ring-opening to an azidoimine form. wikipedia.org Electron attachment to tetrazole derivatives can also induce ring-opening, with the specific pathway being influenced by the molecular structure. aip.org For instance, in a study comparing 5-(4-chlorophenyl)-1H-tetrazole and 5-chloro-1-phenyl-1H-tetrazole, electron-induced ring opening was observed only for the latter. aip.org

Ring-opening reactions can be synthetically useful. In some cases, the tetrazole moiety can act as a masked geminal azido-nitrene, undergoing ring-opening to facilitate further reactions. researchgate.net

Conversely, ring-closure reactions are fundamental to the synthesis of the tetrazole ring itself. The most common method is the 1,3-dipolar cycloaddition reaction between a nitrile and an azide (B81097). nih.govorganic-chemistry.org This reaction can be catalyzed by acids and is often a key step in the multicomponent synthesis of tetrazole derivatives. nih.govyoutube.com The mechanism of this cycloaddition has been a subject of debate, with computational studies suggesting a nitrile activation step leading to an imidoyl azide, which then cyclizes to form the tetrazole. nih.gov

Reactions Involving the Phenoxyphenyl Substituent and its Chemical Modification.msu.edunih.govresearchgate.net

The introduction of aryloxydifluoromethyl groups into nitrogen heterocycles has been studied as a way to create new biologically active compounds. nih.gov This suggests that modifications of the phenoxy part of the 5-(2-phenoxyphenyl)-2H-tetrazole could be a viable strategy for synthesizing new derivatives with potentially interesting properties. The reactivity of such substituents can be influenced by the electronic environment of the heterocyclic core to which they are attached. nih.gov

The substituent effect is a critical concept in heterocyclic chemistry, as the nature and position of substituents can significantly alter the physicochemical properties and reactivity of the molecule. researchgate.net Therefore, reactions targeting the phenoxyphenyl group of this compound would be expected to modulate its characteristics.

Reaction Kinetics and Mechanistic Investigations (e.g., N-alkylation mechanisms).mdpi.comresearchgate.netrsc.org

The N-alkylation of 5-substituted tetrazoles is a common reaction that typically yields a mixture of N1 and N2 regioisomers. researchgate.net The ratio of these isomers is influenced by several factors, including the nature of the reactants, the reaction medium, and steric effects. mdpi.comresearchgate.net For example, the alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide produces two separable regioisomers. mdpi.com

Computational studies, such as those using density functional theory (DFT), are valuable tools for understanding the mechanisms and regioselectivity of these reactions. mdpi.com Such studies can examine the nucleophilicity, electrophilicity, and electrostatic potential of the reactants to rationalize the observed product distribution. mdpi.com

Advanced Applications and Design Principles in Chemical Research

5-(2-phenoxyphenyl)-2H-tetrazole as a Versatile Synthetic Building Block

Role in the Construction of Complex Organic Molecules

The tetrazole moiety is widely recognized in medicinal chemistry and organic synthesis as a valuable building block for creating complex, drug-like molecules. Tetrazoles are often employed as bioisosteres for carboxylic acids, enhancing properties such as metabolic stability and lipophilicity. A common strategy involves using functionalized tetrazoles, like tetrazole aldehydes, in multicomponent reactions (MCRs) to generate diverse molecular scaffolds efficiently. These approaches allow for the rapid assembly of compound libraries for high-throughput screening.

However, specific studies detailing the use of this compound as a building block in the synthesis of complex organic molecules are not readily found in the current body of scientific literature. While the general principles of using substituted tetrazoles in MCRs or as key fragments in drug discovery are well-established, the application of this particular compound has not been specifically documented.

Integration into Nitrogen-Rich Energetic Compounds (general structural design)

The high nitrogen content and positive enthalpy of formation of the tetrazole ring make it a key component in the design of nitrogen-rich energetic materials. The general design principles for such compounds often involve creating molecules with a high density of nitrogen-to-nitrogen and carbon-to-nitrogen bonds, which release large amounts of nitrogen gas upon decomposition. The structural design may involve linking multiple tetrazole rings or incorporating other energetic functional groups like nitro (-NO2) or nitramine (-NHNO2) moieties to improve performance characteristics such as detonation velocity and thermal stability.

Despite these established principles in the field of energetic materials, there is no specific research available that describes the integration of this compound into the structure of nitrogen-rich energetic compounds. The phenoxy and phenyl substituents would likely influence the energetic properties, but without experimental or theoretical data, its potential in this application remains unevaluated.

Coordination Chemistry and Ligand Design with Tetrazole Derivatives

Studies on Metal Complexation and Chelating Properties

Tetrazole derivatives are excellent ligands in coordination chemistry due to the presence of multiple nitrogen atoms that can coordinate with metal ions. The coordination can occur through different nitrogen atoms of the tetrazole ring, leading to a variety of coordination modes and the formation of diverse metal-organic frameworks (MOFs) and complexes. For example, 5-substituted tetrazoles have been shown to act as building blocks in the synthesis of structurally versatile complexes with tunable properties. The chelating properties of tetrazole-containing ligands are also well-documented, particularly when another coordinating group is present in a suitable position, as seen with 5-(pyridyl)tetrazole complexes.

A review of the literature indicates a lack of specific studies on the metal complexation and chelating properties of this compound. While it can be hypothesized that the nitrogen atoms of the tetrazole ring could participate in coordination with metal ions, no experimental data, such as crystal structures or stability constants of its metal complexes, have been published.

Applications in Analytical Chemistry (e.g., Heavy Metal Ion Removal)

The ability of tetrazole derivatives to coordinate with metal ions has led to their application in analytical and environmental chemistry, such as for the removal of heavy metal ions from aqueous solutions. This is often achieved by functionalizing a solid support, like a polymer resin, with tetrazole moieties. These functionalized materials can then act as selective adsorbents for heavy metal ions.

There is currently no available research demonstrating the application of this compound in analytical chemistry, including for the removal of heavy metal ions. The potential of this specific compound as a chelating agent for this purpose has not been investigated.

Theoretical Studies on Structure-Activity Relationships (SAR) in Molecular Design

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For tetrazole-containing compounds, SAR studies have been conducted for various therapeutic targets. These studies typically involve synthesizing a series of analogues with different substituents on the tetrazole ring or other parts of the molecule and evaluating their biological activity. For instance, SAR studies on 1-benzyl-5-aryltetrazoles have been performed to develop antagonists for the P2X7 receptor.

Specific theoretical or experimental SAR studies focusing on this compound are not present in the current scientific literature. While the compound is structurally related to others that have been studied, a dedicated investigation into how modifications of its phenoxyphenyl group would affect a particular biological activity has not been reported.

Bioisosteric Replacement Strategies (e.g., Carboxylic Acid and cis-Amide Mimicry)

The tetrazole ring is a prominent structural motif in medicinal chemistry, frequently employed as a bioisostere for carboxylic acids and cis-amide bonds. beilstein-journals.orgchemicalbook.com This strategy is rooted in the principle of replacing a functional group within a biologically active molecule with another group that retains similar physicochemical properties, thereby maintaining or improving the desired biological activity while optimizing other attributes like metabolic stability or bioavailability. nih.gov

Carboxylic Acid Mimicry:

The 5-substituted-1H-tetrazole moiety is arguably the most successful and widely used bioisostere for the carboxylic acid group. openaccessjournals.com This is primarily due to their comparable acidity. The pKa of the tetrazole proton is similar to that of a carboxylic acid, allowing it to exist in an anionic state at physiological pH and engage in similar ionic interactions and hydrogen bonds with biological targets. The delocalized negative charge across the tetrazole ring is a key feature mimicking the carboxylate anion. This bioisosteric replacement can lead to significant improvements in a compound's pharmacokinetic profile. For instance, tetrazoles are generally more metabolically stable than carboxylic acids and can exhibit enhanced lipophilicity, which may improve membrane permeability and oral bioavailability. beilstein-journals.orgresearchgate.net A classic example of this strategy is the antihypertensive drug Losartan, where a tetrazole ring successfully replaced a carboxylic acid group, contributing to its potent and selective antagonism of the angiotensin II type 1 (AT1) receptor.

| Property | Carboxylic Acid | 1H-Tetrazole | Rationale for Bioisosteric Replacement |

| pKa | ~4.5 | ~4.5 | Similar acidity allows for analogous ionic interactions at physiological pH. |

| Geometry | Planar (carboxylate) | Planar | Similar spatial arrangement of atoms allows for comparable binding. |

| Charge | Delocalized negative | Delocalized negative | Mimics the electrostatic profile of the carboxylate anion. |

| Metabolic Stability | Susceptible to Phase II conjugation | Generally more resistant to metabolism | Can improve the half-life and duration of action of a drug. beilstein-journals.orgresearchgate.net |

Cis-Amide Mimicry:

Beyond its role as a carboxylic acid surrogate, the 1,5-disubstituted tetrazole ring is recognized as an effective surrogate for the cis-amide bond. nih.govacs.orgacs.org While the trans conformation is energetically favored for most acyclic amide bonds, the cis conformation is crucial for the specific three-dimensional structure of certain peptides and proteins, particularly at proline residues. springernature.com The rigid, planar geometry of the 1,5-disubstituted tetrazole ring effectively locks the substituents into a conformation that spatially mimics the cis-amide linkage. acs.org This conformational constraint is a valuable tool for medicinal chemists to probe the bioactive conformation of a peptide or to design peptidomimetics with increased metabolic stability, as the tetrazole ring is not susceptible to cleavage by proteases. beilstein-journals.orglifechemicals.com Studies have shown that a significant percentage of the sterically accessible conformations for a cis-amide bond are also available to peptides where the bond is replaced by a 1,5-disubstituted tetrazole. acs.org

Computational Design and Optimization of Tetrazole-Containing Scaffolds

Computational chemistry has become an indispensable tool in the rational design and optimization of novel chemical entities, including those containing the this compound scaffold. These methods provide deep insights into molecular properties and interactions, guiding synthetic efforts and reducing the trial-and-error nature of chemical research.

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a molecule to a specific target, such as a protein or enzyme. nih.govajgreenchem.comcumhuriyet.edu.tr For tetrazole-containing scaffolds, docking studies can elucidate how the tetrazole ring and its substituents interact with amino acid residues in a binding pocket. isfcppharmaspire.comresearchgate.net This information is crucial for understanding structure-activity relationships (SAR) and for designing new derivatives with enhanced potency or selectivity. By visualizing the binding mode, researchers can identify key hydrogen bonds, ionic interactions, or hydrophobic contacts, and rationally design modifications to optimize these interactions. nih.govisfcppharmaspire.com

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic properties of tetrazole derivatives. These calculations can determine parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and dipole moments. researchgate.net This information is vital not only in medicinal chemistry for understanding reactivity and interaction potentials but also in material science applications, such as predicting the performance of tetrazoles as corrosion inhibitors. researchgate.net

| Computational Method | Application in Tetrazole Scaffold Research | Key Insights Provided |

| Molecular Docking | Predicting binding modes to biological targets. | Binding affinity, orientation, key intermolecular interactions (e.g., H-bonds). nih.govcumhuriyet.edu.trisfcppharmaspire.com |

| Density Functional Theory (DFT) | Calculating electronic structure and properties. | HOMO/LUMO energies, charge distribution, reactivity indices, electrostatic potential. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Developing statistical models linking chemical structure to activity. | Identification of key molecular descriptors influencing biological or chemical properties. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule and its complex with a target. | Stability of binding, conformational changes over time, role of solvent. imist.ma |

These computational approaches allow for the in silico screening of virtual libraries of tetrazole derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This accelerates the discovery and optimization process for new molecules based on the this compound scaffold.

Non-Clinical Applications in Material Science and Chemical Engineering

The unique chemical properties of the tetrazole ring, particularly its high nitrogen content and the ability of its nitrogen atoms to coordinate with metal ions, make scaffolds like this compound valuable in various non-clinical applications, including corrosion inhibition and the development of advanced functional materials. lifechemicals.comnih.gov

Corrosion Inhibition Mechanisms and Surface Adsorption Studies

Tetrazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, such as steel and copper, particularly in acidic environments. researchgate.netsemnan.ac.irelectrochemsci.org The inhibitory action of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. imist.mamdpi.com This adsorption process can occur through two primary mechanisms: physisorption and chemisorption. semnan.ac.irmdpi.com

Physisorption: This involves electrostatic interactions between charged inhibitor molecules and the charged metal surface.

Chemisorption: This is a stronger interaction involving the sharing of electrons or coordinate bond formation between the lone pair electrons of the heteroatoms (nitrogen in the tetrazole ring) and the vacant d-orbitals of the metal atoms. electrochemsci.org The presence of π-electrons in the aromatic rings of a molecule like this compound can also contribute to this interaction.

The effectiveness of a tetrazole inhibitor is typically evaluated using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). researchgate.netsemnan.ac.ir PDP studies can determine whether an inhibitor acts on the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions (mixed-type). imist.mamdpi.com EIS measurements provide information about the charge transfer resistance at the metal/solution interface; an increase in this resistance indicates the formation of a protective inhibitor film. semnan.ac.irelectrochemsci.org

The adsorption behavior of these inhibitors on a metal surface is often described by adsorption isotherms, such as the Langmuir isotherm, which relates the concentration of the inhibitor in the solution to the extent of surface coverage. semnan.ac.irelectrochemsci.org A study on 5-(3,4,5-Trimethoxyphenyl)-2H-tetrazole demonstrated that its adsorption on mild steel follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. semnan.ac.ir

| Inhibitor Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |

| 0 | 115.4 | - |

| 50 | 41.5 | 64.0 |

| 100 | 25.4 | 78.0 |

| 200 | 14.9 | 87.1 |

| 300 | 11.5 | 90.0 |

| Data derived from a study on a similar 5-substituted tetrazole derivative for illustrative purposes. semnan.ac.ir |

Development of Functional Materials Utilizing Tetrazole Scaffolds

The distinct structural and chemical features of the tetrazole moiety are leveraged in the design of various functional materials.

Energetic Materials: The high nitrogen content and positive heat of formation of the tetrazole ring make it a desirable building block for high-energy density materials (HEMDs). nih.gov The thermal decomposition of these nitrogen-rich compounds releases a large amount of energy and environmentally benign dinitrogen (N₂) gas, making them potential components of explosives, propellants, and gas generants for applications like automotive airbags.

Coordination Polymers and MOFs: The nitrogen atoms of the tetrazole ring are excellent ligands for coordinating with metal ions. This property is exploited to construct coordination polymers and metal-organic frameworks (MOFs). lifechemicals.com These materials consist of metal ions or clusters linked together by organic ligands (in this case, containing tetrazole scaffolds) to form one-, two-, or three-dimensional networks. Depending on the choice of metal and the geometry of the tetrazole ligand, the resulting MOFs can be designed to have specific properties, such as high porosity for gas storage (e.g., CO₂ capture) and separation, catalysis, or sensing applications. lifechemicals.com

Specialty Polymers: Incorporating tetrazole scaffolds into polymer backbones or as pendant groups can impart unique functionalities. For example, tetrazole-containing polymers have been investigated for their potential use as microporous organic materials for selective gas capture. lifechemicals.com The properties of these polymers can be tuned by altering the structure of the tetrazole-containing monomer.

Q & A

Q. What statistical methods are recommended for analyzing dose-response data?

- Tools : Four-parameter logistic regression (GraphPad Prism) to calculate EC₅₀/IC₅₀. Use ANOVA with Tukey post-hoc for multi-group comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.